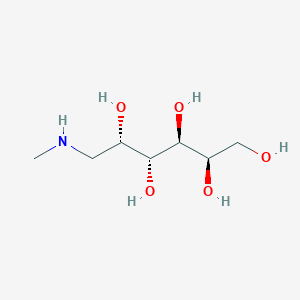
1-Deoxy-1-(methylamino)-D-galactitol
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Deoxy-1-(methylamino)-D-galactitol typically involves the reaction of D-galactose with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The process can be summarized as follows:
Reactants: D-galactose and methylamine.
Conditions: Aqueous medium, controlled temperature.
Purification: Crystallization.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reactants and conditions but with optimized parameters to ensure high yield and purity. The process is designed to be scalable and cost-effective, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 1-Deoxy-1-(methylamino)-D-galactitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines .
科学的研究の応用
1-Deoxy-1-(methylamino)-D-galactitol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a probe in studying carbohydrate metabolism and enzyme interactions.
Medicine: Utilized in the formulation of diagnostic agents and as an antiprotozoal drug.
Industry: Employed in the production of radiopaque media for imaging techniques.
作用機序
The mechanism of action of 1-Deoxy-1-(methylamino)-D-galactitol involves its interaction with specific molecular targets and pathways. In medical applications, it acts by inhibiting the growth of protozoa, thereby treating infections like leishmaniasis. The compound’s molecular targets include enzymes involved in carbohydrate metabolism, which it inhibits by binding to their active sites .
類似化合物との比較
1-Deoxy-1-(methylamino)-D-glucitol: Similar structure but derived from D-glucose.
N-Methyl-D-glucamine: Another derivative of D-glucose with similar applications.
1-Deoxy-1-(methylamino)-D-mannitol: Derived from D-mannose with comparable properties.
Uniqueness: 1-Deoxy-1-(methylamino)-D-galactitol is unique due to its specific derivation from D-galactose, which imparts distinct chemical and biological properties. Its applications in diagnostic imaging and as an antiprotozoal agent highlight its versatility and importance in various fields .
特性
IUPAC Name |
(2R,3S,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO5/c1-8-2-4(10)6(12)7(13)5(11)3-9/h4-13H,2-3H2,1H3/t4-,5+,6+,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBZMMPHUWSWHV-WNJXEPBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80503903 | |
| Record name | 1-Deoxy-1-(methylamino)-D-galactitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7115-46-0 | |
| Record name | 1-Deoxy-1-(methylamino)-D-galactitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80503903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















